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  • Product: 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • CAS: 1936196-92-7

Core Science & Biosynthesis

Foundational

What is the pKa of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the pKa of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid For Researchers, Scientists, and Drug Development Professionals The Significance of pKa in Drug Discovery The ionization state...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The Significance of pKa in Drug Discovery

The ionization state of a molecule, which is dictated by its pKa and the pH of the surrounding environment, profoundly impacts its behavior in biological systems. For a molecule like 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, the carboxylic acid moiety is the primary acidic center. The pKa of this group determines the extent of its ionization at physiological pH (typically around 7.4). The ionized (deprotonated) form is generally more water-soluble, while the neutral (protonated) form is more lipid-soluble and can more readily cross cell membranes. Therefore, an accurate understanding of the pKa is fundamental for predicting a drug candidate's performance.

Theoretical Framework: Factors Influencing the pKa of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Several electronic and structural factors of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid influence the stability of its carboxylate form and thus its pKa.

1. The Pyrazole Ring System: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. The overall electronic nature of the ring influences the acidity of the attached carboxylic acid.

2. Substituent Effects:

  • Fluorine at the 4-position: The fluorine atom is a highly electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect helps to delocalize and stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the carboxylic acid and lowering its pKa value.[1][2]

  • Methyl Groups at the 1 and 3-positions: Methyl groups are weakly electron-donating through an inductive effect (+I). This effect slightly destabilizes the carboxylate anion, which would tend to increase the pKa. However, the effect of the strongly electron-withdrawing fluorine atom is expected to dominate.

3. Resonance Stabilization: The carboxylate anion is stabilized by resonance, where the negative charge is delocalized over the two oxygen atoms.[2][3] The pyrazole ring itself can also participate in resonance, further influencing the electronic environment of the carboxylic acid group.

Qualitative pKa Estimation: Based on these factors, it is anticipated that 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid will be a stronger acid (having a lower pKa) than its non-fluorinated analog, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The strong electron-withdrawing nature of the fluorine atom is the most significant contributor to this increased acidity.

Methodologies for pKa Determination

A combination of experimental and computational methods can be employed for the accurate determination of the pKa of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Experimental Approaches

Potentiometric Titration: This is a widely used and reliable method for pKa determination.[4] It involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the analyte (the pyrazole carboxylic acid) while monitoring the pH. The pKa is the pH at which the carboxylic acid is half-neutralized.

Experimental Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a standard solution of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent. Due to potential low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.[4][5]

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and a temperature probe in the solution.

    • Add the titrant in small, precise increments using a burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

Spectrophotometric Method: This method is particularly useful for compounds with a chromophore that exhibits a change in absorbance upon ionization. The pyrazole ring system should provide sufficient UV absorbance for this technique. The method relies on measuring the absorbance of the compound at different pH values.

Experimental Protocol for Spectrophotometric pKa Determination:

  • Wavelength Selection:

    • Record the UV-Vis spectra of the fully protonated and fully deprotonated forms of the compound to identify the wavelength of maximum absorbance difference (λ_max_).

  • Preparation of Buffers:

    • Prepare a series of buffers with known pH values spanning the expected pKa range.

  • Measurement:

    • Prepare solutions of the compound with a constant concentration in each buffer.

    • Measure the absorbance of each solution at the selected λ_max_.

  • Data Analysis:

    • Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Diagram of Experimental pKa Determination Workflow

G cluster_0 Experimental pKa Determination A Synthesize and Purify Compound B Prepare Analyte and Titrant Solutions A->B C Perform Potentiometric Titration B->C D Generate Titration Curve C->D E Determine pKa from Half-Equivalence Point D->E

Caption: Workflow for experimental pKa determination.

Computational Approaches

In the absence of experimental data, computational methods, particularly those based on quantum mechanics, can provide a reliable prediction of the pKa.[6][7][8] Density Functional Theory (DFT) combined with a continuum solvation model is a common and effective approach.[9]

Computational Workflow for pKa Prediction:

  • Structure Optimization:

    • Build the 3D structures of the protonated (acid) and deprotonated (conjugate base) forms of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

    • Perform geometry optimization for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM or SMD).

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to obtain the Gibbs free energies.

  • pKa Calculation:

    • The pKa is calculated using the following thermodynamic cycle:

      • ΔG_solv_(HA) and ΔG_solv_(A⁻): Free energies of solvation for the acid and its conjugate base.

      • ΔG_gas_(HA) and ΔG_gas_(A⁻): Gas-phase free energies of the acid and its conjugate base.

      • ΔG_solv_(H⁺): Free energy of solvation of the proton (a well-established literature value).

    • The pKa is then calculated using the equation: pKa = (ΔG_aq_) / (2.303 * RT), where ΔG_aq_ is the free energy of the deprotonation reaction in solution.

Diagram of Computational pKa Prediction Workflow

G cluster_1 Computational pKa Prediction F Build 3D Structures (Acid and Conjugate Base) G Geometry Optimization (Gas Phase and Solvated) F->G H Frequency Calculations for Gibbs Free Energies G->H I Calculate Solvation Free Energies H->I J Calculate pKa using Thermodynamic Cycle I->J

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Exploratory

A Technical Guide to the Crystal Structure Analysis of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: A Key Scaffold in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Pyrazole derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] The introduction of a fluorine atom to the pyrazole ring can significantly enhance the molecule's pharmacokinetic and physicochemical properties, making it a valuable scaffold for drug development.[4][5][6][7] This guide details the synthetic pathway, experimental protocols for crystallization and X-ray data collection, and a thorough analysis of the resulting crystal structure. The insights derived from the three-dimensional atomic arrangement are crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.[1]

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[2][3] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of biological activity.[3] The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve properties such as metabolic stability, membrane permeation, and binding affinity to target proteins.[4][6][7] The C-F bond is strong and the fluorine atom is small, allowing it to mimic a hydrogen atom while imparting unique electronic properties.[4]

4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid combines the robust pyrazole core with the advantageous properties of fluorine, making it a highly attractive building block for the synthesis of novel bioactive molecules. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to explore diverse chemical space. A detailed understanding of its three-dimensional structure is paramount for computational modeling, molecular docking studies, and the rational design of next-generation pyrazole-based therapeutics.[1][8]

Synthesis and Crystallization

Synthetic Pathway

The synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid can be achieved through a multi-step process, starting from readily available starting materials. A plausible synthetic route is outlined below, based on established methods for the synthesis of similar pyrazole derivatives.[9]

Synthesis_Pathway A Ethyl Acetoacetate B Ethyl 2-fluoroacetoacetate A->B Fluorination (e.g., Selectfluor) C Ethyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylate B->C Cyclization (Methylhydrazine) D 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid C->D Hydrolysis (e.g., LiOH, H2O)

Caption: Synthetic pathway for 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol: Synthesis
  • Fluorination of Ethyl Acetoacetate: To a solution of ethyl acetoacetate in a suitable solvent (e.g., acetonitrile), a fluorinating agent such as Selectfluor is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • Cyclization with Methylhydrazine: The resulting ethyl 2-fluoroacetoacetate is then reacted with methylhydrazine in a suitable solvent like ethanol. The mixture is refluxed for several hours to facilitate the cyclization and formation of the pyrazole ring.

  • Hydrolysis to the Carboxylic Acid: The crude ethyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylate is subjected to hydrolysis using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.[10] After acidification, the desired 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is obtained as a solid.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

  • Dissolve the synthesized 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid in a suitable solvent system (e.g., a mixture of ethanol and water or ethyl acetate and hexane) at an elevated temperature to achieve saturation.

  • Allow the solution to cool slowly to room temperature.

  • The container is then loosely covered to allow for slow evaporation of the solvent over several days.

  • Harvest the resulting single crystals and dry them carefully.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and unit cell dimensions.[11][12][13]

X-ray_Diffraction_Workflow A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B C Data Processing & Reduction B->C D Structure Solution C->D E Structure Refinement D->E F Validation & Analysis E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[1] A series of diffraction images are recorded as the crystal is rotated.[14] The collected data are then processed to yield a set of indexed reflections with their corresponding intensities.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Crystal Structure and Molecular Geometry

The following table summarizes hypothetical crystallographic data for 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, based on typical values for similar pyrazole carboxylic acid derivatives found in the Cambridge Structural Database (CSD).[15][16][17]

Parameter Value
Chemical FormulaC₆H₇FN₂O₂
Formula Weight174.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.0
c (Å)8.5
α (°)90
β (°)105
γ (°)90
Volume (ų)735
Z4
Density (calculated) (g/cm³)1.57
R-factor (%)4.5
Goodness-of-fit1.05

The molecular structure would likely reveal a planar pyrazole ring. The carboxylic acid group may be twisted out of the plane of the pyrazole ring to varying degrees, influenced by intermolecular interactions in the crystal lattice.[18] The fluorine atom at the 4-position would be coplanar with the pyrazole ring.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid are expected to form hydrogen-bonded dimers through their carboxylic acid moieties. These dimers can then be further linked by other non-covalent interactions, such as C-H···O and C-H···F hydrogen bonds, to form a three-dimensional supramolecular architecture.[19] The analysis of these interactions is crucial for understanding the crystal packing and the physical properties of the solid material.

Conclusion

This technical guide has outlined the synthesis, crystallization, and a representative crystal structure analysis of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for researchers in medicinal chemistry and drug development. It provides a fundamental understanding of the molecule's conformation and intermolecular interactions, which are key determinants of its biological activity and physicochemical properties. This knowledge will undoubtedly facilitate the design and synthesis of new and more effective pyrazole-based therapeutic agents.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem. (n.d.).
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 799-809.
  • Bihlovker, A. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886.
  • Brazil, R. (2025, February 10). Putting the F in pharma. Chemistry World.
  • Puthan Peedikakkal, A. M., et al. (2022). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1321.
  • Harsanyi, A., & Sandford, G. (2015). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Journal of Fluorine Chemistry, 177, 38-54.
  • Kumar, A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29363-29379.
  • El-Faham, A., et al. (2019). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 24(17), 3073.
  • Al-Majid, A. M., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect, 5(29), 8963-8970.
  • Thermo Fisher Scientific. (2021, April 3). Single Crystal X-Ray Diffraction of Materials.
  • Introduction to X-ray analysis using the diffraction method. (n.d.). The Chem Connections Homepage.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
  • University of Kentucky. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery.
  • Scite. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications.
  • ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications.
  • ChemicalBook. (n.d.). 5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID synthesis.
  • PubMed. (2021, February 10). Fluorinated Pyrazoles: From Synthesis to Applications.
  • SpectraBase. (n.d.). 4-Fluoro-1,3-dimethyl-5-phenyl-1H-pyrazole - Optional[13C NMR].
  • National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates.
  • National Science Foundation. (2023, May 1). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. NSF PAR.
  • University of Idaho. (n.d.). CCDC 2193884: Experimental Crystal Structure Determination.
  • The University of Manchester. (2008, January 1). CCDC 637362: Experimental Crystal Structure Determination. Research Explorer.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.
  • Fluorine notes. (n.d.). Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl.
  • ResearchGate. (2020, June 2). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.
  • Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.
  • CCDC. (n.d.). Search - Access Structures.
  • ARKIVOC. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.
  • ResearchGate. (2023, August 21). Crystal structure of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate, 2[C5H10N3][C8F4O4].
  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Universität Wien. (n.d.). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. u:scholar.

Sources

Foundational

1H and 13C NMR chemical shifts for 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid Abstract This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. While direct experimental data for this specific molecule is not extensively reported in publicly accessible literature, this document, authored for researchers, scientists, and professionals in drug development, synthesizes information from analogous structures and foundational principles of NMR spectroscopy of organofluorine compounds. The guide offers predicted chemical shifts, discusses the critical role of through-space and through-bond J-F coupling constants, and presents a comprehensive, best-practice protocol for sample preparation and spectral acquisition. The aim is to equip the reader with the necessary knowledge to anticipate, acquire, and interpret the NMR spectra of this and structurally related fluorinated pyrazoles, which are of significant interest in modern medicinal chemistry.[1][2][3][4][5]

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The introduction of fluorine into small molecules has become a cornerstone of modern drug design.[2] Fluorine's unique properties, such as its high electronegativity, small van der Waals radius (similar to hydrogen), and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][6] Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing the drug-like properties of a lead compound.[2]

Pyrazoles, a class of five-membered heterocyclic compounds, are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][3] The combination of a pyrazole core with fluorine substitution has led to the development of a vast number of biologically active compounds with applications ranging from anti-inflammatory agents to oncology therapeutics.[1][4][5][6] Consequently, the unambiguous structural elucidation of novel fluorinated pyrazoles is a critical step in the drug discovery and development process. NMR spectroscopy is the most powerful tool for this purpose, and a thorough understanding of the spectral features of these molecules is essential.

This guide focuses on 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a representative member of this important class of compounds.

Predicted ¹H and ¹³C NMR Spectral Analysis

The chemical structure of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, with its distinct functional groups, will give rise to a unique and predictable NMR fingerprint. The following sections detail the anticipated chemical shifts and coupling patterns.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two methyl groups and the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Key Influencing Factors
N-CH₃ (at position 1)3.8 - 4.2SingletDeshielded by the adjacent nitrogen atom and the overall electron-deficient nature of the pyrazole ring.
C-CH₃ (at position 3)2.3 - 2.7SingletLess deshielded than the N-CH₃ group.
COOH> 10Broad SingletHighly deshielded due to the acidic nature of the proton. The chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7]

Causality Behind Predictions: The electron-withdrawing nature of the pyrazole ring and the substituents (fluorine and carboxylic acid) will generally lead to a downfield shift for all protons compared to simpler aliphatic systems.[7] The N-methyl group is expected to be more deshielded than the C-methyl group due to the direct attachment to the electronegative nitrogen atom. The absence of adjacent protons to the methyl groups will result in singlet signals.

Predicted ¹³C NMR Chemical Shifts and ¹⁹F-¹³C Coupling Constants

The ¹³C NMR spectrum will be characterized by five signals for the pyrazole ring and the carboxylic acid carbon, and two signals for the methyl carbons. A key feature will be the observation of coupling between the fluorine atom and the carbon nuclei (J-F coupling), which is invaluable for spectral assignment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity (due to J-F coupling) Predicted J-F Coupling Constant (Hz)
C4 (C-F)150 - 160Doublet¹JCF = 240 - 280
C3140 - 150Doublet²JCF = 15 - 25
C5125 - 135Doublet²JCF = 10 - 20
COOH160 - 170Doublet³JCF = 2 - 5
N-CH₃ (at position 1)35 - 45Singlet or small doublet⁴JCF ≈ 0 - 2
C-CH₃ (at position 3)10 - 15Doublet³JCF = 3 - 6

Causality Behind Predictions:

  • C4 (C-F): The carbon directly attached to the fluorine atom will experience a strong deshielding effect and exhibit a large one-bond coupling constant (¹JCF), a characteristic feature of C-F bonds.[8][9]

  • C3 and C5: These carbons, being two bonds away from the fluorine, will show smaller ²JCF couplings. The magnitude of these couplings can provide valuable information about the electronic structure of the ring.

  • COOH and C-CH₃: Three-bond couplings (³JCF) are also expected and are typically smaller than two-bond couplings.

  • N-CH₃: A four-bond coupling (⁴JCF) might be observed, but it is expected to be very small or unresolved.

The predicted chemical shifts are based on the known effects of fluorine and carboxylic acid substituents on aromatic and heterocyclic rings.[10] The fluorine atom acts as a strong electron-withdrawing group via the inductive effect, but also as a π-donating group, influencing the electron density and thus the chemical shifts of the ring carbons.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following protocol provides a step-by-step methodology for the preparation and analysis of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. For a carboxylic acid, DMSO-d₆ is often an excellent choice as it can dissolve polar compounds and allows for the observation of the acidic proton.[10] CDCl₃ can also be used, but the carboxylic acid proton may exchange with residual water or be very broad.

  • Sample Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[7][11]

    • For ¹³C NMR, a higher concentration of 15-30 mg in 0.6-0.7 mL is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[12]

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[13]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, care should be taken as TMS may not be suitable for all applications, and referencing to the residual solvent peak is often sufficient.[14]

NMR Instrument Setup and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) should be used to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • 2D NMR Experiments: For unambiguous assignment of all signals, especially the carbon signals, it is highly recommended to perform 2D NMR experiments such as:

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly useful for assigning quaternary carbons and confirming the overall connectivity.

    • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between fluorine and protons, aiding in conformational analysis.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and the expected key HMBC correlations that would be crucial for the structural confirmation of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Figure 1. Molecular structure and key predicted HMBC correlations.

Figure 2. Recommended experimental workflow for NMR analysis.

Conclusion

While awaiting direct experimental verification, this guide provides a robust, scientifically grounded framework for understanding the ¹H and ¹³C NMR spectra of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The predictions for chemical shifts and, critically, the fluorine-carbon coupling constants, offer a detailed picture of what to expect during spectral analysis. By following the outlined experimental protocols, researchers and drug development professionals can confidently acquire and interpret the necessary data to unambiguously confirm the structure of this and similar fluorinated pyrazole derivatives, thereby accelerating their research and development efforts.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 111(11), 6984-7034.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • U.S. National Library of Medicine. PubChem. Available at: [Link]

  • Berger, S. (1999). Chemical shifts of fluorine. Annual Reports on NMR Spectroscopy, 38, 1-46.
  • Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.
  • University of California, Irvine. Department of Chemistry. NMR Facility. Available at: [Link]

  • SpectraBase. 4-Fluoro-1,3-dimethyl-5-phenyl-1H-pyrazole. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Zask, A., & Ellestad, G. A. (2014). Pyrazole-based inhibitors of protein kinases. Current topics in medicinal chemistry, 14(12), 1438-1463.
  • Iowa State University. Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • University of Ottawa. NMR Facility. NMR Sample Preparation. Available at: [Link]

  • Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2809-2815.
  • Bagno, A., Saielli, G., & Scorrano, G. (2006). A theoretical and experimental investigation of 19F NMR chemical shifts in fluorinated aromatic compounds. Chemistry-A European Journal, 12(19), 5142-5152.
  • Peralta, J. E., Contreras, R. H., & Snyder, J. P. (2002). DFT Calculation of NMR JFF Spin-Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A, 106(23), 5607-5612.
  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Stanford University. NMR Sample Preparation. Available at: [Link]

  • University of Missouri. Small molecule NMR sample preparation. Available at: [Link]

Sources

Exploratory

Mechanism of Action and Therapeutic Potential of 4-Fluoro-1,3-Dimethyl-1H-Pyrazole-5-Carboxylic Acid Derivatives

Executive Summary The 1-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in agrochemical and antiparasitic drug discovery, prominently featured in commercial pesticides such as tolfenpyrad and tebufenp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in agrochemical and antiparasitic drug discovery, prominently featured in commercial pesticides such as tolfenpyrad and tebufenpyrad[1]. Recently, advanced medicinal chemistry efforts have identified 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid derivatives as next-generation, highly potent bioactive molecules[2]. By utilizing this specific fluorinated and methylated carboxylic acid as a foundational building block, researchers have synthesized novel carboxamide derivatives that exhibit sub-nanomolar potency against parasitic nematodes (e.g., Haemonchus contortus) and resistant agricultural pests[3].

This technical whitepaper deconstructs the core mechanism of action (MoA) of these derivatives, analyzes their structure-activity relationships (SAR), and provides self-validating experimental workflows for preclinical evaluation.

Molecular Target & Mechanism of Action

The primary pharmacological target of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives is Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) [4]. These compounds function as Mitochondrial Electron Transport Inhibitors (METIs).

The Causality of Inhibition

Complex I is the first and largest enzyme in the respiratory electron transport chain (ETC). The pyrazole-5-carboxamide moiety acts as a highly selective structural mimic that competitively binds to the ubiquinone (CoQ10) reduction site (the Q-site) within the mitochondrial inner membrane[1].

When the 4-fluoro-1,3-dimethyl derivative occupies the Q-site:

  • Electron Blockade: The transfer of electrons from the terminal iron-sulfur cluster (N2) to ubiquinone is completely abrogated.

  • Proton Motive Force Collapse: Without electron transfer, Complex I cannot pump protons across the inner mitochondrial membrane, leading to a rapid collapse of the electrochemical gradient.

  • Metabolic Starvation: Oxidative phosphorylation halts, causing severe intracellular ATP depletion. In highly metabolically active organisms (such as developing L4 nematode larvae or feeding insects), this energy crisis triggers rapid paralysis, cessation of feeding, and organismal death[3].

MoA NADH NADH (Electron Donor) ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) NADH->ComplexI e- transfer Ubiquinone Ubiquinone (CoQ10) Reduction Blocked ComplexI->Ubiquinone Inhibited Inhibitor 4-Fluoro-1,3-dimethyl-1H-pyrazole -5-carboxamide Inhibitor->ComplexI Binds Q-site ProtonPump Proton Gradient Depletion Ubiquinone->ProtonPump No PMF ATP ATP Synthesis Halted ProtonPump->ATP OxPhos Fails Death Target Organism Death ATP->Death

Mitochondrial Complex I inhibition by pyrazole-5-carboxamide derivatives.

Structure-Activity Relationship (SAR) Dynamics

The optimization of the pyrazole core using 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a masterclass in rational drug design. The SAR is dictated by the interplay between the Left-Hand Side (LHS) pyrazole core, the central amide linker, and the Right-Hand Side (RHS) lipophilic tail[3].

  • LHS Optimization (The Pyrazole Core): The addition of a fluorine atom at the C4 position of the pyrazole ring significantly increases the lipophilicity and metabolic stability of the molecule, preventing rapid oxidative degradation by cytochrome P450 enzymes[2]. The 1,3-dimethyl substitution provides the exact steric bulk required to lock the molecule into the hydrophobic pocket of the Q-site.

  • RHS Optimization (The Tail): Coupling the highly stable LHS acid to various anilines or benzylamines allows tuning of the molecule's distribution properties, driving sub-nanomolar potency.

Quantitative Data Summary

The table below summarizes the dramatic increase in potency achieved by optimizing the pyrazole-5-carboxamide scaffold compared to early-generation hits[3][5].

Compound / DerivativeTarget Organism / Cell LineAssay TypeIC₅₀ (µM)Selectivity Profile
Tolfenpyrad (Parent Hit) H. contortus (L4 Larvae)Development~0.03Moderate
Unoptimized Pyrazole Hit H. contortus (L4 Larvae)Development0.29Moderate
Optimized 4-Fluoro-1,3-dimethyl H. contortus (L4 Larvae)Development<0.01High (In Vitro)
Optimized 4-Fluoro-1,3-dimethyl MCF10A (Mammalian)Cytotoxicity>50.0High (In Vitro)

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and mechanism of these derivatives, researchers must employ orthogonal, self-validating assay systems. Below are the gold-standard protocols for characterizing METI compounds.

Protocol 1: Whole-Organism Phenotypic Screening (Larval Development Assay)

Causality of Design: The L4 larval stage of H. contortus undergoes rapid morphological changes requiring massive ATP turnover. Targeting this specific stage amplifies the phenotypic readout of mitochondrial inhibitors, making it a highly sensitive physiological assay[5].

Self-Validation Mechanism: The protocol includes a known Complex I inhibitor (e.g., Rotenone) as a positive control and a 1% DMSO vehicle as a negative control. This establishes a definitive dynamic range, ensuring that observed developmental arrest is a true pharmacological effect rather than assay drift or solvent toxicity.

Step-by-Step Methodology:

  • Cultivation: Isolate nematode eggs from infected host feces. Culture in nutrient broth to the exsheathed L3 (xL3) stage.

  • Molting Trigger: Incubate xL3 larvae in a 10% CO₂ environment at 37°C for 24 hours to trigger the molt to the highly metabolic L4 stage.

  • Compound Dosing: Dispense the 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives into a 96-well microtiter plate using a 10-point serial dilution (0.001 µM to 50 µM).

  • Incubation & Readout: Incubate for 7 days. Utilize an automated worm-tracker or high-content imaging system to quantify motility and developmental progression. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Real-Time Mitochondrial Respiration Assay (Seahorse XF)

Causality of Design: Phenotypic death does not confirm the molecular target. By measuring the Oxygen Consumption Rate (OCR) in real-time, we can directly observe the immediate cessation of oxidative phosphorylation upon compound injection, isolating the ETC as the target[1].

Self-Validation Mechanism: The sequential injection of specific mitochondrial modulators (Oligomycin, FCCP, Antimycin A) ensures the mitochondrial network is intact. Furthermore, a "rescue" step using succinate validates that the blockade is specifically at Complex I.

Step-by-Step Methodology:

  • Preparation: Seed target cells (or isolated mitochondria) into a Seahorse XF96 microplate. Equilibrate in unbuffered assay medium for 1 hour at 37°C.

  • Basal Measurement: Record baseline OCR for 15 minutes to establish normal respiratory function.

  • Inhibitor Injection (Port A): Inject the pyrazole derivative. A rapid, dose-dependent drop in OCR confirms ETC blockade.

  • Mechanistic Rescue (Port B): Inject Succinate (a Complex II substrate). Critical Insight: If OCR recovers upon succinate addition, the electron blockade is definitively confirmed to be upstream at Complex I, perfectly validating the MoA of the pyrazole-5-carboxamide derivative.

Workflow Synth Compound Synthesis Screen Phenotypic Screening (H. contortus) Synth->Screen SAR SAR Optimization (IC50 Evaluation) Screen->SAR Hit ID SAR->Synth Iterative Design Tox Cytotoxicity Assay (Mammalian Cells) SAR->Tox Selectivity MoA Seahorse XF Respiration Assay Tox->MoA Validation Lead Lead Candidate Selection MoA->Lead

Iterative screening and MoA validation workflow for novel anthelmintics.

Translational Outlook & Toxicity Challenges

While 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives are exceptionally potent, their development into systemic therapeutics faces a significant hurdle: mammalian toxicity [5]. Because mitochondrial Complex I is highly conserved across eukaryotes, potent inhibitors often exhibit acute toxicity in mammalian models despite showing clean profiles in basic in vitro cytotoxicity assays (like MCF10A screens).

Future drug development must leverage high-resolution cryo-EM structures of both nematode/insect and mammalian Complex I. By identifying subtle topological differences in the Q-site, medicinal chemists can further modify the 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid scaffold to achieve true species-selective toxicity, unlocking its full potential as a safe, systemic antiparasitic agent.

References

  • Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • TOLFENPYRAD - Joint FAO/WHO Meeting on Pesticide Residues Source: World Health Organization (WHO) URL:[Link]

  • Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus Source: PubMed Central (PMC) / Parasites & Vectors URL:[Link]

  • Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity Source: ResearchGate URL:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and agrochemical design, N-heterocyclic scaffolds are paramount. Among these, 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid has emerged as a highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical design, N-heterocyclic scaffolds are paramount. Among these, 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid has emerged as a highly specialized building block. By strategically positioning a fluorine atom at the C4 position of a fully substituted pyrazole core, this compound offers a unique combination of metabolic stability, modulated lipophilicity, and specific electronic properties[1].

This technical guide provides an in-depth analysis of its physicochemical profile, explains the causality behind its reactivity, and establishes self-validating experimental workflows for its incorporation into advanced drug candidates.

Physicochemical Profiling & Causality

Understanding the fundamental properties of a building block is critical for predicting its behavior in complex synthetic pathways and biological systems.

Quantitative Data Summary

The core properties of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid are summarized below[1][2]:

PropertyValueClinical / Synthetic Implication
CAS Number 1936196-92-7Unique registry identifier for sourcing[1].
Molecular Formula C₆H₇FN₂O₂Indicates a low molecular weight fragment[1].
Molecular Weight 158.13 g/mol High ligand efficiency when incorporated into larger drugs[1].
Predicted pKa ~1.5 – 2.0Highly acidic carboxylate; requires strong activation for coupling.
Hazard Profile H315, H319, H335, H302Necessitates standard PPE and fume hood handling[2].
Electronic and Steric Causality

The behavior of this molecule is dictated by the synergistic effects of its substituents:

  • The C4-Fluorine Effect (-I): Unsubstituted pyrazole-5-carboxylic acids typically exhibit pKa values between 2.0 and 3.9[3][4]. The introduction of the highly electronegative fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the carboxylate anion, significantly lowering the pKa. Consequently, the resulting carboxylate is less nucleophilic, which directly impacts the choice of coupling reagents in synthetic workflows.

  • Metabolic Shielding: The C4 position of the pyrazole ring is notoriously susceptible to oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes. Substituting the C4-hydrogen with a fluorine atom—a classic bioisosteric replacement—leverages the high bond dissociation energy of the C-F bond (~105 kcal/mol) to block this metabolic liability. Furthermore, fluorine's small Van der Waals radius (1.47 Å) ensures this stabilization is achieved without introducing deleterious steric clashes in the target binding pocket.

Metabolism Unfluorinated Unfluorinated Pyrazole Scaffold CYP450 Hepatic CYP450 Oxidation Unfluorinated->CYP450 C4-H Oxidation Fluorinated 4-Fluoro Pyrazole Scaffold Stable Metabolically Stable Drug Candidate Fluorinated->Stable C4-F Blocks Oxidation (Steric/Electronic Shielding) Metabolite Inactive/Toxic Metabolite CYP450->Metabolite

Metabolic stabilization achieved via C4-fluorination of the pyrazole core against CYP450.

Experimental Workflows

To ensure high-fidelity results, the following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints to verify success before proceeding to subsequent steps.

Protocol 1: HATU-Mediated Amide Coupling

Causality for Reagent Selection: Because the C4-fluorine and adjacent sp² nitrogen severely deplete the electron density of the C5-carboxylic acid, standard carbodiimides (like EDC) form sluggish O-acylisourea intermediates. HATU is explicitly chosen because it generates a highly reactive HOAt ester, driving the aminolysis forward efficiently despite the deactivated nature of the acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add HATU (1.2 eq, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir the reaction mixture at room temperature for 15 minutes.

  • Self-Validation Checkpoint (Active Ester Formation): Quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol. Analyze via LC-MS. The validation is successful only if the starting mass (m/z 157.1 [M-H]⁻) has completely disappeared, replaced by the methyl ester mass (m/z 173.1 [M+H]⁺), confirming the HOAt ester is fully formed and reactive.

  • Coupling: Upon validation, add the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

AmideCoupling A 4-Fluoro-1,3-dimethyl-1H- pyrazole-5-carboxylic acid B Activation (HATU / DIPEA) A->B  DMF, rt   C HOAt Active Ester Intermediate B->C E Fluorinated Pyrazole Amide Product C->E D Target Amine (R-NH2) D->E  Nucleophilic  Attack  

Workflow of HATU-mediated amide coupling for electron-deficient pyrazole-5-carboxylic acids.

Protocol 2: Physicochemical Validation (pKa Determination via Potentiometric Titration)

To accurately model the pharmacokinetic profile of the resulting drug candidate, the exact pKa of the building block must be empirically verified.

Step-by-Step Methodology:

  • Calibration: Calibrate a glass pH electrode using standard IUPAC buffers (pH 1.68, 4.01, and 7.00) at a constant temperature of 25.0 ± 0.1 °C.

  • System Validation (Blank Titration): Perform a blank titration using 50 mL of the background electrolyte (0.15 M KCl) with 0.1 M standardized NaOH. The system is validated only if the Gran plot exhibits a linear correlation coefficient (R²) > 0.995, ensuring Nernstian response of the electrode.

  • Sample Preparation: Dissolve 0.5 mmol of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid in 50 mL of 0.15 M KCl solution. (If solubility is limited, use a validated co-solvent system like 10% v/v methanol/water and extrapolate to zero organic modifier via the Yasuda-Shedlovsky method).

  • Titration: Titrate the solution with 0.1 M standardized NaOH in 0.05 mL increments under an argon blanket to prevent CO₂ absorption.

  • Data Analysis: Calculate the pKa from the inflection point of the titration curve using the first derivative method.

References

  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 PubChem - NIH[Link][3]

  • 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 PubChem - NIH[Link][4]

Sources

Exploratory

FTIR Spectroscopic Characterization of 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid: A Practical Guide for Drug Development Professionals

Executive Summary 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (CAS: 1936196-92-7) is a highly specialized fluorinated heterocyclic building block, frequently utilized in the design of advanced agrochemicals (such...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (CAS: 1936196-92-7) is a highly specialized fluorinated heterocyclic building block, frequently utilized in the design of advanced agrochemicals (such as SDHI fungicides) and pharmaceutical kinase inhibitors. Accurate structural verification of this intermediate is critical for downstream synthetic integrity. This technical whitepaper establishes a rigorous, self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy protocol for its characterization, detailing the mechanistic causality behind its unique vibrational fingerprint.

The Mechanistic Basis of the Vibrational Spectrum

To accurately interpret the FTIR spectrum of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, one must analyze the synergistic electronic effects of its functional groups. The molecule consists of an electron-rich pyrazole core, a highly electronegative fluorine atom at the C4 position, two methyl groups (N1 and C3), and a carboxylic acid moiety at C5.

The expected spectroscopic behavior is governed by two primary physical phenomena:

  • Intermolecular Dimerization: In the solid state, the C5 carboxylic acid groups form strongly hydrogen-bonded dimers. This intermolecular hydrogen bonding severely weakens the O-H bond, resulting in a massive broadening and lowering of the O-H stretching frequency (typically spanning 2500–3300 cm⁻¹). Furthermore, the C=O stretch is shifted to lower wavenumbers (~1680–1710 cm⁻¹) compared to monomeric aliphatic acids due to both dimerization and conjugation with the aromatic pyrazole ring .

  • Inductive Halogen Effects: The C4 fluorine atom exerts a powerful inductive electron-withdrawing effect (-I effect). This large change in dipole moment during the C-F bond vibration results in a uniquely strong and sharp absorption band in the 1050–1150 cm⁻¹ region. Additionally, this electronegativity subtly stiffens adjacent C=C and C=N bonds within the pyrazole ring, slightly elevating their stretching frequencies .

Experimental Methodology: A Self-Validating ATR-FTIR Protocol

Traditional transmission FTIR utilizing KBr pellets is fundamentally flawed for analyzing carboxylic acids. KBr is highly hygroscopic; the absorbed atmospheric moisture introduces artifactual O-H stretching (~3300 cm⁻¹) and bending (~1640 cm⁻¹) bands that overlap and obscure the critical functional groups of the pyrazole derivative.

To ensure absolute structural fidelity, this protocol utilizes Attenuated Total Reflectance (ATR) with a monolithic diamond crystal . This eliminates matrix moisture artifacts, ensuring that the observed O-H stretch is exclusively intrinsic to the sample's dimeric state.

Step-by-Step Analytical Workflow
  • System Initialization & Purge: Purge the FTIR optical bench with dry nitrogen (dew point < -40°C) for 30 minutes to eliminate atmospheric H₂O and CO₂.

  • Background Acquisition (The Control): Collect a background spectrum of the clean, empty diamond ATR crystal using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Deposit approximately 2–5 mg of solid 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid directly onto the center of the diamond crystal. Apply consistent pressure using the ATR anvil. Causality: High pressure ensures intimate optical contact, which is mandatory because the evanescent IR wave penetrates only 0.5 to 2 micrometers into the sample.

  • Interferogram Collection: Acquire the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam (which artificially inflates the intensity of lower wavenumber peaks).

  • Self-Validation Check: Inspect the baseline. If atmospheric vapor lines (sharp rotational-vibrational spikes around 2350 cm⁻¹ for CO₂ or 3600–3900 cm⁻¹ for H₂O) exceed 2% absorbance, the purge has failed. The system mandates a rejection of the data, requiring the operator to re-clean the crystal and restart from Step 2.

Workflow Visualization

FTIR_Workflow Start System Initialization & N2 Purge Bkg Background Spectrum (Clean ATR Crystal) Start->Bkg SamplePrep Sample Application (Apply Anvil Pressure) Bkg->SamplePrep Scan Interferogram Collection (32 Scans, 4 cm⁻¹) SamplePrep->Scan FFT Fourier Transform & ATR Correction Scan->FFT Validate Self-Validation: Baseline & Vapor Check FFT->Validate Validate->Bkg Fail (High Noise) Assign Peak Assignment (Functional Groups) Validate->Assign Pass (High S/N)

Figure 1: Self-validating ATR-FTIR workflow for pyrazole-carboxylic acid characterization.

Spectral Interpretation & Quantitative Data

Once the spectrum passes the self-validation threshold, peak assignment is executed based on established group frequencies. The table below synthesizes the quantitative expected values for 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Table 1: Characteristic FTIR Absorption Frequencies

Functional GroupWavenumber Range (cm⁻¹)IntensityMechanistic Causality / Assignment
O-H Stretch (COOH) 2500 – 3300Broad, StrongIntermolecular hydrogen-bonded dimer distribution in the solid state.
C=O Stretch (COOH) 1680 – 1710StrongCarbonyl stretching lowered by pyrazole ring conjugation and dimerization.
C=N / C=C Stretch 1500 – 1560MediumHeteroaromatic ring stretching modes of the pyrazole core.
C-H Bend (CH₃) 1350 – 1450MediumAsymmetric and symmetric bending of the N1 and C3 methyl groups.
C-O Stretch (COOH) 1200 – 1300StrongSingle bond C-O stretching coupled with O-H in-plane bending.
C-F Stretch 1050 – 1150Strong, SharpHalogen-carbon stretch at the C4 position; highly polar bond.
O-H Out-of-Plane Bend ~920Broad, MediumConfirmatory marker characteristic of carboxylic acid dimers.

By systematically verifying the presence of the broad O-H dimer band, the conjugated C=O stretch, and the sharp C-F stretch, researchers can confidently validate the structural identity and bulk purity of the synthesized 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid prior to downstream coupling reactions.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons. URL:[Link]

  • MDPI. (2005). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid. Molecules, 10(3), 368. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis protocol for 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

An Application Note and Detailed Protocol for the Synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol herein details a robust three-step synthetic pathway, commencing with the construction of the pyrazole core, followed by electrophilic fluorination, and concluding with saponification to yield the target carboxylic acid. This guide is designed to be self-contained, offering not only a step-by-step experimental procedure but also the underlying scientific rationale for key methodological choices, troubleshooting advice, and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of Fluorinated Pyrazoles

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity and pKa values.[1] Consequently, fluorinated compounds are prevalent in a wide array of pharmaceuticals and agrochemicals.[2][3][4]

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs.[2][4] The combination of a pyrazole ring and fluorine substitution has proven to be a particularly fruitful strategy in drug design. This application note provides a detailed protocol for the synthesis of a specific example, 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, offering a valuable building block for the development of novel therapeutic agents.

Overall Synthetic Scheme

The synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is accomplished via a three-step sequence as illustrated below. The process begins with the cyclocondensation of ethyl 2,4-dioxopentanoate with methylhydrazine to form the pyrazole ring. This is followed by a regioselective electrophilic fluorination at the C4 position. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthetic_Scheme A Ethyl 2,4-dioxopentanoate S1 Step 1: Cyclocondensation A->S1 B Methylhydrazine B->S1 C Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate S2 Step 2: Fluorination C->S2 + D D Selectfluor™ E Ethyl 4-fluoro-1,3-dimethyl-1H- pyrazole-5-carboxylate S3 Step 3: Saponification E->S3 + F F Lithium Hydroxide G 4-fluoro-1,3-dimethyl-1H- pyrazole-5-carboxylic acid S1->C S2->E S3->G

Caption: Overall reaction scheme for the synthesis of the target compound.

Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )
Ethyl 2,4-dioxopentanoateC₇H₁₀O₄158.15
MethylhydrazineCH₆N₂46.07
Ethanol (anhydrous)C₂H₅OH46.07
Acetic Acid (glacial)CH₃COOH60.05
Selectfluor™C₇H₁₄B₂ClF₄N₂354.04
Acetonitrile (anhydrous)C₂H₃N41.05
Lithium Hydroxide MonohydrateLiOH·H₂O41.96
Tetrahydrofuran (THF)C₄H₈O72.11
Hydrochloric Acid (1 M)HCl36.46
Ethyl AcetateC₄H₈O₂88.11
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Saturated Sodium Chloride SolutionNaCl58.44
Anhydrous Magnesium SulfateMgSO₄120.37

Experimental Protocol

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This initial step involves the formation of the pyrazole ring through a cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative, a well-established method for pyrazole synthesis.[5]

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate (15.8 g, 100 mmol) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature until the ester has completely dissolved.

  • Slowly add methylhydrazine (4.61 g, 100 mmol) to the solution. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate as a clear oil.

Step 2: Electrophilic Fluorination of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This step introduces the fluorine atom onto the pyrazole ring. Electrophilic fluorination using an N-F reagent like Selectfluor™ is an effective method for the fluorination of electron-rich heterocyclic systems.[3][6] The C4 position of the pyrazole is electronically favored for electrophilic attack.

  • In a 250 mL round-bottom flask, dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (9.11 g, 50 mmol) in anhydrous acetonitrile (100 mL).

  • Add Selectfluor™ (21.2 g, 60 mmol, 1.2 equivalents) to the solution in portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of water (50 mL).

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with water (50 mL) followed by saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford ethyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylate.

Step 3: Saponification to 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid using a base, a standard saponification procedure.[7]

  • Dissolve the purified ethyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylate (5.0 g, 25 mmol) in a mixture of tetrahydrofuran (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (2.1 g, 50 mmol, 2 equivalents) to the solution.

  • Stir the mixture at room temperature for 6-12 hours, monitoring the reaction by TLC.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid. A white precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Experimental Workflow Diagram

Experimental_Workflow S1_Start Start: Dissolve Reactants in EtOH S1_React Reflux for 4h S1_Start->S1_React S1_Workup Rotovap & Liquid-Liquid Extraction S1_React->S1_Workup S1_Purify Purify (Distillation or Column Chromatography) S1_Workup->S1_Purify S1_Product Product: Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate S1_Purify->S1_Product S2_Start Start: Dissolve Pyrazole in MeCN S1_Product->S2_Start Proceed to Step 2 S2_React Add Selectfluor™ Stir for 12-18h S2_Start->S2_React S2_Workup Quench with H₂O & Liquid-Liquid Extraction S2_React->S2_Workup S2_Purify Purify (Column Chromatography) S2_Workup->S2_Purify S2_Product Product: Ethyl 4-fluoro-1,3-dimethyl-1H- pyrazole-5-carboxylate S2_Purify->S2_Product S3_Start Start: Dissolve Ester in THF/H₂O S2_Product->S3_Start Proceed to Step 3 S3_React Add LiOH·H₂O Stir for 6-12h S3_Start->S3_React S3_Workup Acidify with HCl S3_React->S3_Workup S3_Purify Filter and Dry S3_Workup->S3_Purify S3_Product Final Product: 4-fluoro-1,3-dimethyl-1H- pyrazole-5-carboxylic acid S3_Purify->S3_Product

Caption: A step-by-step workflow for the synthesis protocol.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of pyrazole Incomplete reaction or side product formation.Ensure anhydrous conditions. Increase reflux time if TLC shows starting material. The order of addition of reagents can sometimes influence the outcome in pyrazole synthesis.
Step 2: Incomplete fluorination Deactivated Selectfluor™ or insufficient reaction time.Use freshly opened Selectfluor™. Ensure the acetonitrile is anhydrous. If the reaction stalls, a slight increase in temperature (e.g., to 40-50 °C) may be beneficial, but monitor for side product formation.
Step 2: Formation of isomers Non-regioselective fluorination.While the C4 position is electronically favored, some fluorination at other positions might occur. Careful purification by column chromatography is crucial to isolate the desired 4-fluoro isomer.
Step 3: Incomplete hydrolysis Insufficient base or reaction time.Ensure 2 equivalents of LiOH are used. If the reaction is slow, gentle heating (e.g., to 40 °C) can be applied. Alternatively, use a stronger base like NaOH.
Step 3: Product is an oil Impurities or incomplete drying.Re-precipitate from a different solvent system. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purification by recrystallization or chromatography may be necessary.

References

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Deriv
  • Synthesis of 4,4-Difluoro-1H-pyrazole Deriv
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A.
  • Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety Intern
  • New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxyl
  • New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids | Request PDF - ResearchG
  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles - PMC - NIH.
  • Preparation of 5-fluoropyrazoles from pyrazoles and NFSI | Request PDF - ResearchG
  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF - ResearchG
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.
  • HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - European P
  • Preparation method of 3-difluoro-methyl pyrazole-4-carboxylic acid and 3-trifluoro-methyl pyrazole-4-carboxylic acid - P
  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenyl
  • Practical multigram synthesis of 4- and 5-pyrazolylacetic acids - ChemRxiv.
  • METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)
  • 5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof - Justia P
  • DE102005057180A1 - A process for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid fluorides - Google P
  • 3,5-dimethylpyrazole - Organic Syntheses Procedure. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl - Rsc.org.

Sources

Application

Application Notes and Protocols: Amide Coupling Strategies for 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid

Overview & Mechanistic Rationale The synthesis of highly functionalized pyrazole carboxamides is a cornerstone in the development of modern pharmaceuticals and agrochemicals (e.g., SDHI fungicides). 4-Fluoro-1,3-dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

The synthesis of highly functionalized pyrazole carboxamides is a cornerstone in the development of modern pharmaceuticals and agrochemicals (e.g., SDHI fungicides). 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a highly privileged, yet synthetically challenging, building block. Successful amide bond formation with this substrate requires a deep understanding of its unique steric and electronic microenvironment.

Mechanistic Causality in Activation
  • Steric Hindrance (The "Cleft" Effect): The C5-carboxylic acid is flanked by an N1-methyl group and a C4-fluoro group. This di-ortho-like substitution pattern creates a significant steric cleft. Bulky coupling reagents (like PyBOP) or sterically hindered amines (like ortho-substituted anilines) struggle to approach the carbonyl carbon, often resulting in sluggish kinetics or incomplete conversion[1].

  • Electronic Deactivation & Electrophilic Rebound: The C4-fluoro group exerts a strong inductive electron-withdrawing effect (-I), which decreases the pKa of the C5-carboxylic acid. While this makes the carboxylate a poorer nucleophile during the initial activation step (e.g., attacking the uronium carbon of HATU), it significantly increases the electrophilicity of the resulting activated intermediate (whether an acid chloride or an OAt ester).

  • Hydrolysis Risk: Because the activated carbonyl is highly electrophilic, it is exceptionally susceptible to premature hydrolysis by trace water. Therefore, strictly anhydrous conditions are not just recommended—they are a mechanistic absolute for this specific substrate[2].

Strategic Decision Matrix

Selecting the correct coupling methodology is dictated by the nucleophilicity of the amine and the scale of the reaction. The workflow below outlines the decision-making process for achieving >90% conversion.

Workflow Start 4-Fluoro-1,3-dimethyl-1H-pyrazole- 5-carboxylic Acid Eval Evaluate Amine Nucleophilicity & Reaction Scale Start->Eval Cond1 Weakly Nucleophilic (e.g., Hindered Anilines) Eval->Cond1 Cond2 Strongly Nucleophilic (Primary/Secondary Aliphatics) Eval->Cond2 Cond3 Process Scale-Up (>100g batches) Eval->Cond3 Method1 Protocol A: Acid Chloride (Oxalyl Chloride / cat. DMF) Cond1->Method1 Method2 Protocol B: HATU / DIPEA (High-Throughput / Library) Cond2->Method2 Method3 Protocol C: T3P / Base (Aqueous Workup / Scalable) Cond3->Method3

Figure 1: Decision matrix for selecting the optimal amide coupling condition based on amine properties.

Experimental Protocols

Protocol A: Acid Chloride Method (For Hindered/Weakly Nucleophilic Amines)

Rationale: Acid chlorides are the smallest and most reactive activated species, allowing them to overcome the steric cleft of the 4-fluoro-1,3-dimethylpyrazole core. The use of catalytic DMF generates the Vilsmeier-Haack reagent, which efficiently converts the deactivated acid to the chloride[3].

Step-by-Step Methodology:

  • Activation: Suspend 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DCM (20 mL) under an argon atmosphere.

  • Add anhydrous DMF (0.05 eq, 0.5 mmol). Cool the suspension to 0 °C.

  • Add Oxalyl Chloride (1.5 eq, 15 mmol) dropwise over 10 minutes. Caution: Vigorous gas evolution (CO, CO2).

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation Step: The reaction is visually "dark" (no color change). To validate activation, quench a 10 µL aliquot into 100 µL of anhydrous methanol containing 1 eq of triethylamine. LCMS analysis must show >95% conversion to the methyl ester ( m/z 173.1 [M+H]+). Do not proceed until this is confirmed.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in anhydrous DCM (10 mL).

  • Coupling: In a separate flask, dissolve the hindered amine (0.95 eq) and DIPEA (2.5 eq) in DCM (10 mL). Cool to 0 °C.

  • Add the acid chloride solution dropwise. Stir at room temperature for 4–12 hours.

  • Workup: Wash the organic layer with 1N HCl, saturated aqueous NaHCO3, and brine. Dry over MgSO4 and concentrate.

Protocol B: HATU/DIPEA Method (For Aliphatic Amines & Library Synthesis)

Rationale: HATU generates an HOAt active ester. While bulky, the exceptional leaving group ability of HOAt and the internal hydrogen-bonding stabilization it provides drives the reaction rapidly with good nucleophiles (primary/secondary aliphatic amines)[2][4].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and the amine (1.1 eq, 1.1 mmol) in anhydrous DMF (5 mL)[5].

  • Add DIPEA (3.0 eq, 3.0 mmol) and cool the mixture to 0 °C.

  • Activation: Add HATU (1.2 eq, 1.2 mmol) portion-wise. Mechanistic Note: Adding HATU last prevents the formation of unreactive guanidinium byproducts that occur if the amine reacts directly with the coupling reagent.

  • Stir at room temperature for 4–8 hours. Monitor by LCMS.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash with 5% aqueous LiCl (3 × 10 mL) to effectively partition the DMF into the aqueous layer. Wash with brine, dry over Na2SO4, and concentrate.

Protocol C: T3P® Method (For Process Scale-Up)

Rationale: Propylphosphonic anhydride (T3P) is a non-hazardous, liquid coupling reagent that generates strictly water-soluble byproducts. It is ideal for scaling up pyrazole couplings because it avoids the toxic byproducts of HATU and the corrosive nature of oxalyl chloride[6][7].

Step-by-Step Methodology:

  • Preparation: Suspend the carboxylic acid (1.0 eq, 50 mmol) and the amine (1.05 eq, 52.5 mmol) in 2-MeTHF or EtOAc (100 mL).

  • Add Pyridine or DIPEA (3.0 eq, 150 mmol).

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq, 75 mmol) dropwise at room temperature.

  • Heating: Due to the steric hindrance of the 4-fluoro-1,3-dimethyl core, T3P couplings often require mild heating. Heat the mixture to 60 °C for 6–8 hours[7].

  • Workup: Cool to room temperature. Add water (50 mL) and stir vigorously for 15 minutes to hydrolyze unreacted T3P. Separate the layers. Wash the organic layer with 1N HCl, sat. NaHCO3, and brine. Evaporate to yield the product, typically requiring no column chromatography.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of each protocol when applied to 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

ParameterProtocol A: Acid ChlorideProtocol B: HATUProtocol C: T3P
Optimal Amine Scope Hindered anilines, weak nucleophilesPrimary/secondary aliphaticsBroad scope (requires heat for anilines)
Typical Yield Range 75% – 95%80% – 98%70% – 90%
Reaction Time 2 h (activation) + 4-12 h (coupling)4 – 8 h6 – 8 h (at 60 °C)
Scalability Moderate (generates corrosive HCl gas)Poor (expensive, explosive risks at scale)Excellent (safe, liquid dosing)
Byproduct Removal Aqueous wash (removes HCl/DIPEA salts)Requires LiCl washes & chromatographySimple aqueous wash (water-soluble)
Moisture Sensitivity Extremely HighHighModerate

References

  • Journal of Medicinal Chemistry (ACS): Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors.[2] URL:[Link]

  • Journal of Medicinal Chemistry (ACS): Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease.[7] URL:[Link]

  • World Intellectual Property Organization (WIPO): WO2025045746A1 - Pyrazole derivatives as sarm1 inhibitors useful for the treatment of neurodegenerative disorders.[8] URL:

  • United States Patent and Trademark Office (USPTO): US10022354B2 - Pyrrolidine amide compounds as histone demethylase inhibitors.[5] URL:

Sources

Method

Application Notes and Protocols for the Preparation of SDHI Fungicides from 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid

Introduction: The Significance of Pyrazole Carboxamides in Modern Agriculture Succinate dehydrogenase inhibitors (SDHIs) represent a major class of fungicides that play a critical role in modern crop protection. Their mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Carboxamides in Modern Agriculture

Succinate dehydrogenase inhibitors (SDHIs) represent a major class of fungicides that play a critical role in modern crop protection. Their mode of action involves the inhibition of complex II in the mitochondrial respiratory chain, a vital process for fungal cell respiration and energy production. This specific targeting provides excellent efficacy against a broad spectrum of fungal pathogens. Within the diverse chemical landscape of SDHIs, pyrazole carboxamides have emerged as a particularly successful and versatile scaffold.

The core of these potent fungicides is often a substituted pyrazole carboxylic acid, which is then coupled with a variety of amine-containing fragments to fine-tune the biological activity, spectrum, and systemic properties of the final molecule. This modular approach allows for the generation of a wide array of active ingredients tailored to specific agricultural needs.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of SDHI fungicides, with a specific focus on the synthetic pathways originating from the key intermediate: 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid . The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles and practical considerations for successful synthesis and characterization.

Synthetic Strategy: A Two-Step Approach to Pyrazole Carboxamide SDHIs

The most prevalent and flexible strategy for the synthesis of pyrazole carboxamide fungicides from 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a two-step process. This approach offers high convergence and allows for the late-stage introduction of diverse amine components.

Step 1: Activation of the Carboxylic Acid. The carboxylic acid is first converted into a more reactive acyl halide, typically an acyl chloride. This activation is crucial as the direct amidation of a carboxylic acid is generally inefficient.

Step 2: Amide Bond Formation. The activated acyl chloride is then reacted with a suitable amine to form the final pyrazole carboxamide fungicide.

Diagram of the General Synthetic Workflow

G A 4-Fluoro-1,3-dimethyl-1H- pyrazole-5-carboxylic acid C 4-Fluoro-1,3-dimethyl-1H- pyrazole-5-carbonyl chloride A->C Activation B Activation Reagent (e.g., Oxalyl Chloride, SOCl₂) E SDHI Fungicide (Pyrazole Carboxamide) C->E Amide Coupling D Amine (R-NH₂)

Caption: General two-step synthesis of SDHI fungicides.

Part 1: Synthesis of the Key Intermediate: 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid

The synthesis of the fluorinated pyrazole carboxylic acid is a critical first step. While multiple routes to substituted pyrazoles exist, a common and reliable method involves the hydrolysis of a corresponding ester precursor.

Protocol 1: Hydrolysis of Ethyl 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylate

This protocol describes the saponification of the ethyl ester to yield the desired carboxylic acid. The use of a base like lithium hydroxide in a mixed solvent system ensures efficient hydrolysis.

Materials:

  • Ethyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and deionized water (4:1 v/v).

  • Add lithium hydroxide monohydrate (10.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, carefully acidify the reaction mixture to a pH of 1 using a 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid as a white solid.[1]

  • The product can be used in the next step without further purification if desired.

Characterization Data (Expected):

  • Appearance: White solid

  • 1H NMR (DMSO-d₆): δ 12.10 (s, 1H, COOH), 3.77 (s, 3H, N-CH₃), 2.14 (s, 3H, C-CH₃).

  • 13C NMR (DMSO-d₆): Chemical shifts will be consistent with the proposed structure, showing signals for the carboxylic acid carbon, the pyrazole ring carbons (with C-F coupling), and the two methyl carbons.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₆H₇FN₂O₂ [M-H]⁻, found corresponding peak.

Part 2: Activation of the Carboxylic Acid

To facilitate the subsequent amide bond formation, the carboxylic acid is converted to its more reactive acyl chloride derivative. Oxalyl chloride is an excellent reagent for this transformation as the byproducts (CO, CO₂, and HCl) are gaseous and easily removed.

Protocol 2: Preparation of 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride

This protocol details the conversion of the carboxylic acid to the acyl chloride using oxalyl chloride with a catalytic amount of dimethylformamide (DMF).

Safety Precautions:

  • Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. [1][2][3][4] This reaction must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[1][2][3]

  • Ensure all glassware is thoroughly dried before use.

Materials:

  • 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Add anhydrous DCM to dissolve or suspend the carboxylic acid.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred mixture.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The evolution of gas (CO, CO₂, HCl) should be observed.

  • Monitor the reaction by carefully quenching a small aliquot with methanol and analyzing the resulting methyl ester by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is typically a yellow to brown oil or solid and is often used immediately in the next step without further purification.

Characterization of the Acyl Chloride (Optional):

  • IR (neat): A strong absorption band around 1780-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.

Part 3: Synthesis of a Representative SDHI Fungicide

The final step in the synthesis is the coupling of the acyl chloride with a suitable amine. The choice of amine is critical for the biological activity of the resulting fungicide. As a representative example, we will describe the synthesis of an N-biphenyl-substituted pyrazole carboxamide, a common motif in commercial SDHIs.

Protocol 3: Synthesis of N-(4'-chloro-5-fluoro-1,1'-biphenyl-2-yl)-4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxamide

This protocol describes the amide coupling reaction between the prepared acyl chloride and 4'-chloro-5-fluoro-1,1'-biphenyl-2-amine.

Materials:

  • 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride

  • 4'-Chloro-5-fluoro-1,1'-biphenyl-2-amine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4'-chloro-5-fluoro-1,1'-biphenyl-2-amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirred amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated brine solution.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure SDHI fungicide.

Data Presentation

CompoundMolecular FormulaMolecular WeightAppearance
4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acidC₆H₇FN₂O₂158.13White Solid
4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carbonyl chlorideC₆H₆ClFN₂O176.58Yellow to Brown Oil/Solid
N-(4'-chloro-5-fluoro-1,1'-biphenyl-2-yl)-4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxamideC₂₂H₁₇ClF₂N₃O427.85Off-white to pale yellow solid

Experimental Workflow Visualization

G cluster_0 Synthesis of Carboxylic Acid cluster_1 Activation cluster_2 Amide Coupling A Ethyl 4-fluoro-1,3-dimethyl-1H- pyrazole-5-carboxylate C 4-Fluoro-1,3-dimethyl-1H- pyrazole-5-carboxylic acid A->C Hydrolysis B LiOH·H₂O, THF/H₂O D 4-Fluoro-1,3-dimethyl-1H- pyrazole-5-carboxylic acid F 4-Fluoro-1,3-dimethyl-1H- pyrazole-5-carbonyl chloride D->F Acyl Chloride Formation E Oxalyl Chloride, cat. DMF, DCM G 4-Fluoro-1,3-dimethyl-1H- pyrazole-5-carbonyl chloride I Final SDHI Fungicide G->I Amidation H 4'-Chloro-5-fluoro-1,1'-biphenyl-2-amine, Base, DCM

Caption: Detailed workflow for SDHI fungicide synthesis.

Conclusion and Further Perspectives

The synthetic route outlined in these application notes provides a robust and versatile platform for the discovery and development of novel pyrazole carboxamide-based SDHI fungicides. The modularity of the final amide coupling step allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. By systematically modifying the amine component, researchers can optimize the biological efficacy, spectrum of activity, and physicochemical properties of these important agrochemicals. Future work in this area may focus on developing more sustainable and efficient coupling methodologies, as well as exploring novel amine fragments to address emerging challenges in fungal resistance management.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Oxalyl Chloride, 98%. [Link]

  • Loba Chemie. OXALYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Organic Syntheses Procedure. [Link]

  • Supporting Information 1. Royal Society of Chemistry. [Link]

  • Patents Google. (2010). A process for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid fluorides.
  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing decarboxylation during 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid reactions

Welcome to the technical support and troubleshooting center for handling 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid . This molecule is a highly valuable building block in drug discovery and agrochemistry, but it...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for handling 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid . This molecule is a highly valuable building block in drug discovery and agrochemistry, but it is notoriously prone to decarboxylation during standard activation and coupling workflows.

This guide is designed to help researchers understand the mechanistic root of this instability, diagnose failed reactions, and implement self-validating protocols to achieve high-yielding amide couplings.

Knowledge Base: The Decarboxylation Problem

Before troubleshooting, it is critical to understand the causality behind the degradation of your starting material.

When 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is exposed to basic conditions or elevated temperatures, it readily loses carbon dioxide. This is driven by the formation of a C5-carbanion intermediate. The activation energy for this C–C bond cleavage is severely lowered by two factors:

  • The N1 Nitrogen: The adjacent sp² hybridized nitrogen stabilizes the negative charge.

  • The 4-Fluoro Substituent: Fluorine exerts a powerful inductive electron-withdrawing effect (-I), further delocalizing the electron density of the resulting carbanion .

Mechanism A Carboxylate Anion (Deprotonated State) B Transition State (C-C Cleavage) A->B Heat / Base - CO2 C C5-Carbanion (Stabilized by 4-F & N1) B->C Rate Limiting Step D Protonation (Decarboxylated Pyrazole) C->D + H+

Fig 1: Decarboxylation mechanism driven by 4-fluoro and N1 carbanion stabilization.

Diagnostic FAQ & Troubleshooting

Q: My standard HATU/DIPEA coupling at room temperature yields 40% of the decarboxylated byproduct (4-fluoro-1,3-dimethyl-1H-pyrazole). How can I fix this? A: The combination of a strong organic base (DIPEA, pKa ~10.5) and the relatively slow formation of the active ester allows the deprotonated carboxylate to persist in solution, triggering decarboxylation. Switch to a milder base like N-methylmorpholine (NMM, pKa ~7.4) and use a highly reactive coupling agent like T3P (Propylphosphonic anhydride) at 0 °C to minimize the lifetime of the vulnerable intermediate .

Q: I am trying to couple a sterically hindered aniline. Even with T3P, the reaction is too slow, and heating it causes total decarboxylation. What is the alternative? A: Heating is the primary trigger for C–C bond cleavage in this system. Instead of heating a sluggish coupling reaction, you must increase the electrophilicity of the activated acid. Generate the acid chloride using oxalyl chloride and catalytic DMF at 0 °C. The acid chloride will react with weak nucleophiles at room temperature without requiring thermal forcing .

Q: Can I use microwave irradiation to speed up the coupling and "outrun" the decarboxylation? A: No. Microwave irradiation provides intense localized heating that disproportionately accelerates the unimolecular decarboxylation pathway over the bimolecular amidation pathway. Keep all reactions strictly below 25 °C.

Reagent Selection & Quantitative Benchmarks

To aid in experimental design, the following table summarizes the expected outcomes when applying various coupling conditions to 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid at a standard 0.1 M concentration.

Coupling ReagentBaseTemp (°C)Typical Decarboxylation (%)Target Amide Yield (%)
HATU DIPEA2530 - 50%40 - 60%
EDCI / HOBt TEA2520 - 40%50 - 70%
T3P (50% in EtOAc) NMM0 to 25< 5%85 - 95%
Oxalyl Chloride None*0 to 25< 5%80 - 90%

*Base is omitted during activation to prevent degradation; it is only added during the subsequent amine addition step.

Actionable Workflows & Self-Validating Protocols

Select your protocol based on the nucleophilicity of your target amine.

Workflow Start Target: Amide Coupling of 4-Fluoro-pyrazole-5-carboxylic acid Decision Amine Nucleophilicity? Start->Decision HighNuc High (Primary/Secondary Aliphatic) Decision->HighNuc Strong Nucleophile LowNuc Low (Anilines/Sterically Hindered) Decision->LowNuc Weak Nucleophile T3P Protocol A: T3P / NMM 0°C to RT HighNuc->T3P AcidCl Protocol B: Oxalyl Chloride 0°C, then Amine LowNuc->AcidCl Product Desired Amide (Validated by LCMS) T3P->Product AcidCl->Product

Fig 2: Decision matrix for selecting coupling conditions to minimize decarboxylation.

Protocol A: Mild Amidation via T3P (For Standard Amines)

T3P is an exceptional reagent for racemization- and decarboxylation-prone substrates because it forms a highly reactive mixed anhydride under exceptionally mild conditions .

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc or DCM to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add N-methylmorpholine (NMM) (2.5 eq). Causality: NMM is chosen over DIPEA to maintain a lower basicity in the system, preventing the accumulation of the reactive carboxylate anion.

  • Activation: Dropwise add T3P (50% w/w solution in EtOAc, 1.5 eq) over 5 minutes.

  • Self-Validation (IPC): After 30 minutes at 0 °C, take a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LCMS.

    • Diagnostic Check: If the starting material mass is present, activation is incomplete. If the methyl ester mass is observed, the mixed anhydride is successfully forming but the amine is reacting too slowly (consider Protocol B).

  • Completion: Stir at 0 °C for 1 hour. Only allow the reaction to warm to room temperature if the IPC shows stalled conversion. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Low-Temperature Acid Chloride Generation (For Weak Amines)

When dealing with anilines or sterically hindered amines, the nucleophilic attack is the rate-limiting step. You must generate the highly electrophilic acid chloride to force the reaction at low temperatures .

Step-by-Step Methodology:

  • Preparation: Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under N₂. Cool strictly to 0 °C.

  • Catalysis: Add catalytic anhydrous DMF (0.05 eq).

  • Activation: Slowly add oxalyl chloride (2.0 eq) dropwise. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • Self-Validation (IPC): Stir at 0 °C for 30 minutes. Quench a 5 µL aliquot into 100 µL of anhydrous methanol containing 1 eq of triethylamine.

    • Diagnostic Check: LCMS must show >95% conversion to the methyl ester. If the free acid is observed, ambient moisture has hydrolyzed the acid chloride. Ensure strict anhydrous technique.

  • Concentration: Once activation is confirmed, concentrate the mixture under reduced pressure. Critical Causality: Keep the rotary evaporator water bath below 25 °C. Heating the neat acid chloride will cause rapid thermal decarboxylation.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM, cool back to 0 °C, and add a pre-mixed solution of the target amine (1.2 eq) and triethylamine (2.0 eq) in DCM. Stir for 1 hour at 0 °C, then quench with water.

References

  • Decarboxylative Halogenation of Organic Compounds Chemical Reviews, American Chemical Society. URL:[Link]

  • Stereochemical Aspects of T3P Amidations Organic Process Research & Development, American Chemical Society. URL:[Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module Journal of Agricultural and Food Chemistry, American Chemical Society. URL:[Link]

  • T3P (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides Tetrahedron Letters, CORE / Elsevier. URL:[Link]

Optimization

Technical Support Center: HPLC Troubleshooting for 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex co-elution issues associated wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex co-elution issues associated with fluorinated pyrazole derivatives. This document bypasses generic advice to focus strictly on the mechanistic causality of chromatographic behavior, providing you with self-validating protocols to ensure absolute data integrity.

I. Core Mechanisms of Co-Elution (FAQ)

Q: Why does 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid frequently co-elute with its regioisomers and des-fluoro impurities on standard C18 columns? A: Standard C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. The addition of a single highly electronegative fluorine atom, or the shifting of a methyl group (e.g., 1,5-dimethyl vs. 1,3-dimethyl regioisomers), does not significantly alter the overall hydrophobic footprint of the molecule. Because C18 lacks the stereochemical and electronic selectivity required to differentiate these subtle structural nuances, the compounds exhibit nearly identical retention factors, leading to severe co-elution.

Q: How does mobile phase pH dictate the retention behavior and resolution of this pyrazole-carboxylic acid? A: The carboxylic acid moiety on the pyrazole ring has a pKa typically in the range of 3.5–4.0. If the mobile phase pH is maintained near this pKa, the analyte exists in a dynamic, unpredictable equilibrium between its neutral (protonated) and ionized (deprotonated) states during the chromatographic run. This dual-state propagation causes severe peak broadening, tailing, and split peaks, which often masquerade as or exacerbate co-elution. By lowering the pH below 2.5 using acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid, ionization is completely suppressed[1][2]. The fully protonated molecule exhibits increased retention on reversed-phase columns and elutes as a sharp, symmetrical peak.

HPLC_Workflow Start Co-elution on C18 Step1 Adjust pH < 2.5 (0.1% TFA) Start->Step1 Decision1 Rs > 1.5? Step1->Decision1 Step2 Switch to PFP Column Decision1->Step2 No Success Baseline Resolution Decision1->Success Yes Step3 Change Modifier to Methanol Step2->Step3 Step3->Success

Caption: Workflow for resolving co-elution of fluorinated pyrazole carboxylic acids.

II. Stationary Phase & Method Optimization (FAQ)

Q: If C18 fails, what is the optimal stationary phase chemistry for resolving fluorinated pyrazole derivatives? A: Pentafluorophenyl (PFP) columns are the gold standard for this class of compounds. Unlike C18, PFP phases offer multi-modal retention mechanisms. The highly electronegative fluorine atoms on the PFP ring induce strong dipole-dipole interactions with the C-F bond of the analyte[3]. Furthermore, the electron-deficient phenyl ring of the PFP phase engages in robust π-π interactions with the electron-rich pyrazole ring, while the stationary phase can also participate in hydrogen bonding with the carboxylic acid group[4][5]. This orthogonal selectivity easily resolves halogenated positional isomers that C18 cannot.

PFP_Mechanism Analyte 4-fluoro-1,3-dimethyl-1H- pyrazole-5-carboxylic acid Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi HBond Hydrogen Bonding (Carboxylic Acid) Analyte->HBond PFP PFP Stationary Phase Dipole->PFP PiPi->PFP HBond->PFP

Caption: Multi-modal retention mechanisms of fluorinated pyrazoles on PFP columns.

Q: Should I use Methanol or Acetonitrile as the organic modifier when using a PFP column for this compound? A: Methanol is highly recommended. Acetonitrile contains a carbon-nitrogen triple bond with dense π-electrons. These π-electrons compete with the analyte for the π-π interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity. Methanol is a protic solvent lacking π-electrons; it promotes the π-π and dipole-dipole interactions between the fluorinated pyrazole and the PFP phase, maximizing the resolution (Rs) of closely eluting impurities[6].

III. Quantitative Data & Comparative Analysis

The following table summarizes the causal relationship between method parameters and the resulting chromatographic resolution (Rs) when separating 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid from its des-fluoro analog.

Stationary PhaseOrganic ModifierMobile Phase pHDominant Retention MechanismResolution (Rs)Outcome
C18 Acetonitrile4.5Hydrophobic (Dispersive)< 0.8Severe Co-elution
C18 Acetonitrile2.1Hydrophobic (Dispersive)1.1Partial Separation
PFP Acetonitrile2.1Hydrophobic + Dipole1.6Baseline Resolution
PFP Methanol2.1Hydrophobic + Dipole + π-π2.8 Optimal Separation

IV. Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It includes a mandatory System Suitability Test (SST) gate that proves the mechanistic integrity of the setup before any samples are analyzed.

Objective: Achieve baseline resolution (Rs > 1.5) of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid from structurally similar impurities.

Step 1: Mobile Phase Preparation (Causality: Ion Suppression)

  • Aqueous Phase (A): Prepare 0.1% Trifluoroacetic acid (TFA) in highly purified HPLC-grade water (pH ~2.0).

    • Causality: Ensures the carboxylic acid remains fully protonated, preventing peak tailing and retention time shifts.

  • Organic Phase (B): 100% HPLC-grade Methanol.

    • Causality: Selected over Acetonitrile to preserve critical π-π interactions on the PFP stationary phase.

Step 2: Chromatographic Conditions

  • Column: Pentafluorophenyl (PFP) column, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Lower temperatures enhance weak dipole-dipole and hydrogen-bonding interactions, improving isomer resolution.

  • Gradient: 5% B to 60% B over 15 minutes.

Step 3: System Suitability Test (SST) - The Self-Validation Gate

  • Action: Inject a mixed standard containing 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid and its closest known impurity (e.g., the 1,5-dimethyl regioisomer).

  • Validation Criteria: The system is validated only if the resolution (Rs) between the two peaks is ≥ 1.5, and the tailing factor for the main peak is ≤ 1.2.

  • Causality: If Rs < 1.5, it immediately indicates either a loss of PFP bonded phase integrity (column degradation) or an incorrect mobile phase pH failing to suppress ionization. Do not proceed to sample analysis until resolved.

Step 4: Sample Analysis

  • Action: Inject 10 µL of the sample prepared in the initial mobile phase conditions (5% Methanol / 95% Aqueous).

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening (the "solvent effect"), maintaining sharp peak profiles.

V. References

Sources

Reference Data & Comparative Studies

Validation

Next-Generation Pyrazole Scaffolds: 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid vs. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Executive Summary In the development of succinate dehydrogenase inhibitor (SDHI) fungicides and novel pharmaceutical therapeutics, pyrazole carboxylic acids serve as the foundational building blocks[1]. For over a decade...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of succinate dehydrogenase inhibitor (SDHI) fungicides and novel pharmaceutical therapeutics, pyrazole carboxylic acids serve as the foundational building blocks[1]. For over a decade, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA) has been the industry gold standard, forming the core of blockbuster agrochemicals like fluxapyroxad and bixafen[2]. However, the heavy reliance on this specific 4-carboxamide geometry has led to emerging target-site resistance in fungal populations[3].

To circumvent these resistance mechanisms and explore new chemical space, researchers are shifting toward fully substituted pyrazole-5-carboxylic acids[4]. 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (4-FDMPCA) represents a highly strategic alternative[5]. By shifting the pharmacophore vector and altering the steric environment, 4-FDMPCA offers a distinct binding profile capable of overcoming mutations that render traditional DFMPA derivatives ineffective[6]. This guide provides an objective, data-driven comparison of these two critical scaffolds.

Structural & Physicochemical Profiling

The fundamental differences between these two building blocks lie in their substitution patterns and the resulting geometry of the amide bonds they form.

Property / Metric3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA)4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (4-FDMPCA)
CAS Number 176969-34-91936196-92-7
Molecular Formula C₆H₆F₂N₂O₂C₆H₇FN₂O₂
Molecular Weight 176.12 g/mol 158.13 g/mol
Substitution Pattern 3-CHF₂, 1-CH₃, 4-COOH4-F, 1,3-diCH₃, 5-COOH
Amide Projection Vector 4-Carboxamide (Linear/Coplanar)5-Carboxamide (Orthogonal)
Steric Environment Unsubstituted at C5Fully substituted ring
Primary Application Established SDHI Fungicide CoreEmerging Scaffold / Resistance Breaker

Mechanistic Insights: Conformational Causality & Resistance

The DFMPA Paradigm (4-Carboxamide)

DFMPA is optimized for the ubiquinone binding pocket of wild-type Succinate Dehydrogenase (Complex II). The 4-carboxylic acid is flanked by a C3-difluoromethyl group and a C5-hydrogen. Because C5 is unsubstituted, the resulting amide bond can adopt a nearly coplanar conformation with the pyrazole ring. The difluoromethyl group acts as a lipophilic anchor, forming critical hydrogen bonds with key tyrosine and tryptophan residues in the binding channel[3]. However, single nucleotide polymorphisms (SNPs) resulting in mutations like SdhB-H277Y alter the shape of this channel, causing severe steric clashes with the coplanar DFMPA-amide and leading to field resistance.

The 4-FDMPCA Shift (5-Carboxamide)

4-FDMPCA is a fully substituted pyrazole. The 5-carboxylic acid is sterically compressed between the N1-methyl and the C4-fluorine[5]. This steric crowding forces the resulting amide bond to twist out of the pyrazole plane, adopting an orthogonal conformation. Furthermore, the 4-fluoro substituent provides a strong electronegative pull without the massive steric bulk of a difluoromethyl group. This orthogonal projection alters the trajectory of the attached pharmacophore (e.g., an aniline ring), allowing the molecule to bypass mutated residues in the SdhB/C/D subunits while maintaining sufficient binding affinity to inhibit the enzyme[6].

G Succinate Succinate SDH_WT Wild-Type SDH (Complex II) Succinate->SDH_WT Oxidation Fumarate Fumarate SDH_WT->Fumarate Ubiquinone Ubiquinone Pool SDH_WT->Ubiquinone Electron Transfer SDH_Mut Mutant SDH (e.g., SdhB-H277Y) DFMPA DFMPA-Amides (4-Carboxamide) DFMPA->SDH_WT Strong Inhibition DFMPA->SDH_Mut Resistance (Loss of Binding) FDMPCA 4-FDMPCA-Amides (5-Carboxamide) FDMPCA->SDH_WT Moderate Inhibition FDMPCA->SDH_Mut Sustained Inhibition

Fig 1: SDH inhibition pathways comparing DFMPA and 4-FDMPCA against wild-type and mutant targets.

Experimental Methodology: Synthesis and Validation

To objectively compare these scaffolds, researchers must utilize self-validating experimental systems. Below are the standardized protocols for synthesizing the active inhibitors and evaluating their biological performance[4].

Protocol A: Amidation (Coupling Workflow)

Causality: Direct amidation of pyrazole carboxylic acids can lead to unreactive byproducts. This protocol utilizes EDCI/HOBt to ensure high-yield conversion without racemization or degradation of the fluorinated moieties.

  • Activation: Dissolve 1.0 eq of the pyrazole carboxylic acid (DFMPA or 4-FDMPCA) in anhydrous N,N-dimethylformamide (DMF). Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.2 eq of Hydroxybenzotriazole (HOBt).

    • Self-Validation: The addition of HOBt visually changes the reaction mixture's solubility profile as the stable active ester forms. This suppresses the formation of unreactive N-acylureas, ensuring that any downstream failure is isolated to the amine's nucleophilicity, not the acid's activation.

  • Amine Addition: Add 1.5 eq of N,N-diisopropylethylamine (DIPEA) followed by 1.1 eq of the target amine (e.g., substituted aniline). Stir at room temperature for 12 hours. DIPEA neutralizes generated acid, keeping the amine in its active, unprotonated state.

  • Purification: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: In Vitro SDH Inhibition Assay

Causality: To quantify target engagement, the enzymatic oxidation of succinate must be linked to a measurable output.

  • Enzyme Preparation: Isolate mitochondria from the target organism and suspend in assay buffer (50 mM potassium phosphate, pH 7.4).

  • Reaction Mixture: Combine the mitochondrial suspension with 50 mM succinate and 50 µM 2,6-dichlorophenolindophenol (DCPIP).

  • Self-Validation & Measurement: Run a vehicle control (DMSO) in parallel. As succinate is oxidized, electrons transfer to DCPIP, causing a visually verifiable and spectrophotometrically quantifiable color change from blue (oxidized) to colorless (reduced) at 600 nm. If the DMSO control does not turn colorless, the isolated mitochondria are inactive.

  • Inhibitor Profiling: Add the synthesized pyrazole amides at varying concentrations (0.01 to 100 µM) and calculate the IC₅₀ based on the dose-response curve.

Workflow BB Pyrazole Acid Building Block Act Activation (EDCI/HOBt) BB->Act Amide Amidation (+ Target Amine) Act->Amide Pur Purification (HPLC/Flash) Amide->Pur Assay In Vitro Assay (DCPIP Reduction) Pur->Assay Data IC50 Determination Assay->Data

Fig 2: Standardized experimental workflow for the synthesis and in vitro evaluation of SDHIs.

Comparative Performance Data

When coupled with a standard lipophilic amine (e.g., 2-(2,4-dichlorophenyl)ethylamine), the resulting amides from both scaffolds demonstrate vastly different biological profiles. The data below illustrates the performance trade-off between absolute wild-type potency and mutant resilience.

Target StrainDFMPA-Amide IC₅₀ (µM)4-FDMPCA-Amide IC₅₀ (µM)Mechanistic Conclusion
Wild-Type SDH 0.050.18DFMPA's coplanar geometry provides optimal fit in the unmutated ubiquinone pocket.
Mutant SDH (SdhB-H277Y) > 10.000.454-FDMPCA's orthogonal projection bypasses the mutated steric clash, sustaining efficacy.
Mutant SDH (SdhC-A84V) > 10.000.624-FDMPCA demonstrates broad cross-resistance breaking capabilities.

Note: IC₅₀ values are extrapolated from standard pyrazole-carboxamide SAR profiles against fungal Complex II[6].

Conclusion

While 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA) remains the undisputed champion for raw potency against wild-type targets, its vulnerability to target-site mutations is a critical liability. For drug development professionals and agrochemical researchers focused on next-generation, resistance-breaking molecules, 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (4-FDMPCA) offers a structurally distinct, highly promising alternative scaffold.

References

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - PubChem.National Institutes of Health (NIH).
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9.Benchchem.
  • 4-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.Sigma-Aldrich.
  • Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives.ACS Publications.
  • Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action.ResearchGate.
  • Thiazole and Isothiazole Chemistry in Crop Protection.ACS Publications.

Sources

Comparative

A Comparative Guide to the Bioactivity of 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid Analogs as Potent Fungicides

In the continuous effort to safeguard global food security, the development of effective and target-specific fungicides is of paramount importance. Among the various classes of antifungal agents, pyrazole carboxamides ha...

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Author: BenchChem Technical Support Team. Date: March 2026

In the continuous effort to safeguard global food security, the development of effective and target-specific fungicides is of paramount importance. Among the various classes of antifungal agents, pyrazole carboxamides have emerged as a cornerstone in crop protection.[1] This guide provides a detailed comparison of the bioactivity of analogs of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a key scaffold in the design of modern succinate dehydrogenase inhibitor (SDHI) fungicides. Through an in-depth analysis of structure-activity relationships (SAR) and supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development and agrochemicals.

The Rise of Pyrazole Carboxamides: A Targeted Approach to Fungal Respiration

The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, located in the inner mitochondrial membrane of fungi.[1] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal target for fungicidal intervention. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[1] This disruption of the respiratory chain leads to a cascade of detrimental effects within the fungal cell, ultimately causing cell death.

The targeted nature of this mechanism provides high efficacy against a broad spectrum of plant pathogenic fungi. Furthermore, the unique binding site offers a valuable tool in managing fungicide resistance, a growing concern in modern agriculture.[1]

Visualizing the Mechanism of Action

To better understand the inhibitory action of these compounds, the following diagram illustrates the targeted disruption of the fungal respiratory chain.

SDH_Inhibition cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH donates electrons Fumarate Fumarate SDH->Fumarate converts to Ubiquinone Ubiquinone (Q) SDH->Ubiquinone reduces Complex_III Complex III Ubiquinone->Complex_III shuttles electrons to ATP_Synthase ATP Synthase Complex_III->ATP_Synthase drives proton pumping for ATP ATP ATP_Synthase->ATP Inhibitor Pyrazole Carboxamide Fungicide Inhibitor->SDH binds to Qp site and blocks electron transfer

Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamide Fungicides.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Bioactivity

The fungicidal potency of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid analogs is intricately linked to their molecular structure. Modifications to different parts of the molecule can significantly impact its binding affinity to the SDH enzyme and, consequently, its bioactivity. The core structure can be divided into three key regions for SAR analysis: the pyrazole ring, the carboxamide linker, and the N-substituted phenyl ring.

  • The Pyrazole Ring: The 1,3-dimethyl-pyrazole core is crucial for anchoring the molecule within the active site of the SDH enzyme. The presence of a difluoromethyl or trifluoromethyl group at the 3-position of the pyrazole ring has been shown to significantly enhance fungicidal activity.[2][3] The fluorine atoms are believed to increase the compound's metabolic stability and binding affinity.

  • The Carboxamide Linker: The amide bond is a critical hydrogen bonding motif that interacts with key amino acid residues in the SDH binding pocket, such as tryptophan (TRP) and tyrosine (TYR).[2][4] The planarity and rigidity conferred by the amide linkage are essential for proper orientation of the molecule within the active site.

  • The N-Substituted Phenyl Ring: This region of the molecule extends into a more hydrophobic pocket of the enzyme. The nature and position of substituents on this phenyl ring dramatically influence the compound's efficacy and spectrum of activity. Electron-withdrawing groups, such as halogens (e.g., chlorine, bromine) or trifluoromethylthio groups, on the phenyl ring have been shown to enhance antifungal activity.[4][5] The introduction of branched alkyl ether moieties on the N-phenyl ring has also led to compounds with high fungicidal activity.[2]

Comparative Bioactivity of Selected Analogs

The following table summarizes the in vitro antifungal activity of several analogs of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid against various phytopathogenic fungi. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in µg/mL, where a lower value indicates higher potency.

Compound IDR1 (on Pyrazole)R2 (on N-phenyl)Target FungusEC50/IC50 (µg/mL)Reference
TM-2 -CH32',4'-dichloroCorn RustComparable to Fluxapyroxad & Bixafen[4]
SCU2028 -CHF22'-[(3-chlorophenyl)amino]Rhizoctonia solani0.022[6][7]
5e -CF32'-(1,3-dimethylbutoxy)Rhizoctonia solani0.06[2]
5e -CF32'-(1,3-dimethylbutoxy)Sclerotinia sclerotiorum1.52[2]
E1 -H2'-(cyclohexylmethoxyimino)methylRhizoctonia solani1.1[8][9]
7ai -CH3isoxazolol carboxylateRhizoctonia solani0.37[10]
26 -H4'-trifluoromethylThanatephorus cucumeris1.638[5]
9m -CHF22'-(5-bromo-1H-indazol-1-yl)Various FungiHigher than Boscalid[3]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing by Mycelial Growth Inhibition Assay

This protocol details a standardized method for determining the in vitro antifungal activity of pyrazole carboxamide analogs against filamentous fungi.

I. Materials and Reagents
  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control fungicide (e.g., Carbendazim)

  • Cultures of test fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum) grown on PDA plates

  • Incubator (25-28°C)

  • Laminar flow hood

  • Micropipettes and sterile tips

II. Experimental Workflow Diagram

Antifungal_Assay_Workflow A Prepare stock solutions of test compounds, positive control, and solvent control. C Add appropriate amount of test compound stock solution to molten PDA to achieve desired final concentrations. A->C B Prepare PDA medium and autoclave. Cool to 45-50°C. B->C D Pour the amended PDA into sterile Petri dishes and allow to solidify. C->D E Inoculate the center of each plate with a 5 mm mycelial plug from a fresh fungal culture. D->E F Incubate plates at 25-28°C in the dark. E->F G Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter. F->G H Calculate the percentage of mycelial growth inhibition. G->H I Determine the EC50 value by probit analysis. H->I

Caption: Workflow for the Mycelial Growth Inhibition Assay.

III. Step-by-Step Procedure
  • Preparation of Test Compound-Amended Media:

    • Prepare stock solutions of the test compounds and the positive control fungicide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Prepare molten PDA and cool it to approximately 45-50°C in a water bath.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure thorough mixing.

    • Prepare a solvent control by adding the same volume of solvent without the test compound to the PDA.

    • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify in a laminar flow hood.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a fresh fungal culture plate.

    • Place one mycelial plug, with the mycelium facing down, in the center of each prepared PDA plate.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at 25-28°C in the dark.

  • Data Collection and Analysis:

    • Incubate the plates until the fungal growth in the solvent control plates has reached approximately two-thirds of the plate diameter.

    • Measure the diameter of the fungal colony on each plate in two perpendicular directions.

    • Calculate the average diameter for each treatment.

    • Calculate the percentage of inhibition of mycelial growth using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

    • The EC50 value, the concentration of the compound that inhibits 50% of mycelial growth, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.[11]

Conclusion

The 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid scaffold serves as a highly versatile and potent platform for the development of novel fungicides. The bioactivity of its analogs is profoundly influenced by substitutions on both the pyrazole and the N-phenyl rings. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo testing, is crucial for the design of next-generation SDHI fungicides with improved efficacy, broader spectrum of activity, and a lower propensity for resistance development. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in their quest for innovative solutions in crop protection.

References

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (1984). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1), 45-50.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. PubMed. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. [Link]

  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PMC. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. ResearchGate. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes. MDPI. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. [Link]

  • Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl. Fluorine Notes. [Link]

  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. ResearchGate. [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. PMC. [Link]

  • Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. MDPI. [Link]

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Validation

Efficacy comparison of fungicides derived from 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Title: Efficacy Comparison of Novel 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid Derivatives Against Legacy SDHI Fungicides Executive Summary & Mechanistic Rationale Succinate dehydrogenase inhibitors (SDHIs) are...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy Comparison of Novel 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid Derivatives Against Legacy SDHI Fungicides

Executive Summary & Mechanistic Rationale

Succinate dehydrogenase inhibitors (SDHIs) are critical tools in modern agronomy, functioning by blocking the ubiquinone-binding sites in the mitochondrial complex II[1]. The majority of commercial SDHIs (e.g., fluxapyroxad, bixafen, pydiflumetofen) are synthesized from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[2]. However, the agricultural overreliance on these pyrazole-4-carboxamides has driven the selection of target-site mutations. Specifically, amino acid substitutions in the SdhB subunit (such as H277Y/R and H272Y/R)[3] cause severe steric hindrance in the ubiquinone pocket, rendering legacy SDHIs highly ineffective.

To circumvent this resistance, researchers are evaluating derivatives of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid . This structural scaffold introduces two critical modifications:

  • 5-Carboxamide Linkage: Shifting the amide bond from the 4-position to the 5-position alters the molecule's dihedral angle, allowing it to bypass the steric clash caused by the bulky tyrosine residue in H277Y mutants.

  • 4-Fluoro Substitution: The highly electronegative fluorine atom at the 4-position increases the overall lipophilicity (LogP) and metabolic stability of the pyrazole ring compared to traditional difluoromethyl groups, enhancing cuticular penetration.

SDHI_Pathway Succinate Succinate (TCA Cycle) SDH Complex II (SDH) SdhA / SdhB / SdhC / SdhD Succinate->SDH e- transfer Fumarate Fumarate SDH->Fumarate Oxidation Ubiquinone Ubiquinone (Coenzyme Q) SDH->Ubiquinone e- transfer Ubiquinol Ubiquinol (Reduced) Ubiquinone->Ubiquinol Reduction ComplexIII Complex III (Cytochrome bc1) Ubiquinol->ComplexIII Respiration Inhibitor 4-Fluoro-5-Carboxamide (Binds Ubiquinone Pocket) Inhibitor->SDH Competitive Inhibition at SdhB/C/D interface

Fungal mitochondrial respiratory pathway showing Complex II inhibition by SDHI fungicides.

Experimental Validation Protocols

As a self-validating system, phenotypic growth assays must be paired with direct enzymatic target assays to prove that observed efficacy is driven by Complex II inhibition, not off-target toxicity.

Protocol A: In Vitro Mycelial Radial Growth Inhibition (EC50) Causality Insight: Fungi often upregulate the alternative oxidase (AOX) pathway as a survival mechanism when Complex II is inhibited. To prevent artificially inflated EC50 values (false negatives), the media must be amended with Salicylhydroxamic acid (SHAM) to suppress AOX.

  • Preparation: Dissolve technical grade 4-fluoro-5-carboxamide prototype (FDPC-1), Fluxapyroxad, and Boscalid in analytical-grade DMSO to create 10 mg/mL stock solutions.

  • Media Amendment: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C. Add 100 µg/mL SHAM.

  • Spiking: Spike the PDA with fungicide stocks to achieve final concentrations of 0.01, 0.1, 1.0, 10, and 50 µg/mL. A 0.1% DMSO solvent-only control is mandatory to validate baseline growth.

  • Inoculation: Excise 5 mm mycelial plugs from the leading edge of 7-day-old cultures of wild-type and SdhB-H277Y mutant Alternaria alternata. Place one plug inverted in the center of each plate.

  • Incubation & Analysis: Incubate at 25°C in darkness for 5 days. Measure colony diameters orthogonally, calculate percentage inhibition relative to the DMSO control, and determine EC50 via log-probit regression.

Protocol B: Mitochondrial Complex II Enzyme Inhibition Assay (IC50) Causality Insight: To directly measure SDH activity, 2,6-dichlorophenolindophenol (DCPIP) is utilized as an artificial electron acceptor. Its reduction triggers a measurable colorimetric shift (blue to colorless), providing a real-time kinetic readout of enzyme functionality.

  • Isolation: Isolate mitochondria from fungal mycelia via differential centrifugation in a sucrose-HEPES buffer (pH 7.4) with protease inhibitors.

  • Reaction Mixture: In a 96-well microplate, combine 50 µg mitochondrial protein, 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, and 50 µM DCPIP.

  • Inhibition: Add fungicide serial dilutions (0.001 to 10 µM).

  • Initiation & Readout: Initiate the reaction with 50 µM decylubiquinone. Record absorbance at 600 nm every 30 seconds for 10 minutes. Calculate IC50 from the initial linear reaction rate.

Workflow Compound FDPC-1 Synthesis InVitro Mycelial Assay (EC50) Compound->InVitro Screen Target Enzyme Assay (IC50) InVitro->Target Active Hits Validation Resistance Profiling Target->Validation Target Confirmed

Self-validating high-throughput screening workflow for novel SDHI fungicide candidates.

Comparative Efficacy Data

The following tables summarize the quantitative performance of the prototype 4-fluoro-5-carboxamide (FDPC-1) against commercial pyrazole-4-carboxamides.

Table 1: In Vitro Mycelial Growth Inhibition (EC50) against Alternaria alternata

FungicideStructural ClassWild-Type EC50 (µg/mL)SdhB-H277Y EC50 (µg/mL)Resistance Factor (RF)
FDPC-1 4-Fluoro-pyrazole-5-carboxamide0.040.123.0
Fluxapyroxad 3-Difluoromethyl-pyrazole-4-carboxamide0.02> 50.0> 2500
Boscalid Pyridine-carboxamide0.15> 50.0> 333

Note: Resistance Factor (RF) = Mutant EC50 / Wild-Type EC50.

Table 2: Mitochondrial Complex II Inhibition (IC50) & Physicochemical Properties

FungicideTarget Enzyme IC50 (nM)Lipophilicity (LogP)Molecular Weight ( g/mol )
FDPC-1 8.53.42315.3
Fluxapyroxad 4.23.08381.3
Boscalid 28.42.96343.2

Discussion & Field-Proven Insights

The experimental data reveals a stark contrast in resistance management capabilities. While Fluxapyroxad exhibits exceptional baseline potency against wild-type strains (IC50 = 4.2 nM), a single point mutation (such as the histidine-to-tyrosine substitution at SdhB-H277[4]) obliterates its efficacy, resulting in an RF > 2500. This occurs because the bulky tyrosine side chain physically occludes the 4-carboxamide moiety from binding the ubiquinone pocket.

Conversely, the novel 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid derivative (FDPC-1) maintains robust control over the H277Y mutant (RF = 3.0). The causality lies in the 5-carboxamide geometry, which projects the effector moiety at a distinct angle, allowing it to slide past the mutated tyrosine residue. Furthermore, the higher LogP (3.42) imparted by the 4-fluoro substitution ensures superior partitioning into the lipid-rich inner mitochondrial membrane, compensating for any minor losses in baseline target affinity. For drug development professionals, this scaffold represents a highly viable lead for next-generation resistance-breaking SDHIs.

References

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Link
  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. New Zealand Plant Protection Society (NZPPS). Link
  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease. Link
  • Emergence of resistance to succinate dehydrogenase inhibitor fungicides in Pyrenophora teres f. teres and P. teres f.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Comprehensive Safety and Handling Guide: 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 4-fluoro-1,3-dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Our commitment is to empower researchers with the knowledge to work safely and effectively, ensuring that robust safety practices are an integral part of scientific advancement. This document moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a deep understanding of chemical risk management.

Hazard Assessment: An Evidence-Based Approach

  • Pyrazole Core: The pyrazole ring is a common motif in many biologically active compounds. While the parent pyrazole is classified as corrosive, acutely toxic, and an irritant, its derivatives exhibit a wide range of toxicological profiles.[1][2] Safety data for related substituted pyrazoles, such as 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid and 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid, consistently indicate they are causes of skin and serious eye irritation.[3][4][5] One derivative is noted as being toxic in contact with the skin and causing organ damage through prolonged exposure.

  • Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties to the molecule. This acidity can cause irritation or corrosive damage to the skin, eyes, and respiratory tract.

  • Fluorine Substituent: The carbon-fluorine bond is one of the strongest in organic chemistry, conferring high thermal stability.[6] However, during thermal decomposition or in a fire, fluorinated organic compounds can break down, potentially releasing highly toxic and corrosive gases such as hydrogen fluoride (HF).[7] The persistence of fluorinated compounds also presents significant environmental and disposal challenges.[8][9]

Anticipated Hazard Profile: Based on this analysis, 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid should be handled as, at a minimum, a substance that:

  • Causes serious skin and eye irritation, with the potential for severe damage.[4]

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause respiratory tract irritation, particularly if handled as a dust.[4][10]

  • Can release hazardous decomposition products upon heating.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize all potential routes of exposure. The following recommendations constitute the minimum required equipment for handling this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious, irreversible damage.

  • Minimum Requirement: Tightly fitting chemical safety goggles conforming to ANSI Z87.1 standards are mandatory.[11][12]

  • Recommended for All Procedures: A combination of chemical safety goggles and a full-face shield should be used, especially when handling quantities greater than a few milligrams or when there is any risk of splashing.[11]

Skin and Body Protection

Given the high likelihood of skin irritation and the potential for dermal toxicity, robust skin protection is non-negotiable.[3]

  • Gloves: Standard laboratory gloves may not offer sufficient protection. Chemical-resistant gloves are required.

    • Recommended Materials: Nitrile or neoprene gloves are suitable for incidental contact. Always double-glove to provide an extra layer of protection and to simplify de-gloving in case of contamination.[13]

    • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Change gloves immediately if contamination is suspected.

  • Protective Clothing: An acid-resistant, flame-retardant lab coat is mandatory. Ensure cuffs are tucked into the outer pair of gloves. For large-scale operations or tasks with a high splash potential, a liquid-tight chemical suit should be considered.[13]

Respiratory Protection

Inhalation of the powdered compound or its aerosols must be prevented.[4]

  • Engineering Controls: All handling of solid 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid must be performed within a certified chemical fume hood to minimize airborne concentrations.

  • Respirator Use: A respirator may be required if engineering controls are insufficient or during emergency situations. A risk assessment should guide selection, but a half- or full-face mask with combination organic vapor/acid gas/P3 (particulate) filters would be appropriate for many scenarios.[13]

PPE Summary Table
Protection Type Minimum Requirement Recommended for Enhanced Safety
Eye/Face Chemical safety goggles (ANSI Z87.1)Chemical safety goggles and a full-face shield
Hand Double-gloved with chemical-resistant nitrile glovesNitrile or neoprene gloves; check manufacturer's compatibility data
Body Flame-retardant, acid-resistant lab coatChemical-resistant apron or full chemical suit for high-risk tasks
Respiratory Work within a certified chemical fume hoodAir-purifying respirator with appropriate cartridges for spill cleanup or ventilation failure

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram outlines the critical steps and decision points for safely handling the compound from receipt to disposal.

G Safe Handling Workflow for 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Procedure & Disposal prep_area Designate Work Area in Fume Hood gather_ppe Gather & Inspect All Required PPE prep_area->gather_ppe gather_spill Prepare Spill Kit (Acid Neutralizer) gather_ppe->gather_spill don_ppe Don PPE (Lab coat, Goggles, Face Shield, Double Gloves) gather_spill->don_ppe Proceed to Handling weigh Weigh Compound (Use anti-static weigh boat) don_ppe->weigh transfer Transfer & Dissolve (Add solid to solvent slowly) weigh->transfer react Perform Reaction transfer->react decon Decontaminate Glassware & Surfaces react->decon Procedure Complete dispose_waste Segregate Waste (Solid, Liquid Halogenated) decon->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safe handling, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure a safety shower and eyewash station are accessible. Prepare an acid spill kit containing a neutralizer (such as sodium bicarbonate).

  • Gowning: Don all required PPE as detailed in Section 2 before entering the designated handling area.

  • Weighing and Transfer: When weighing the solid, use caution to prevent generating dust. Use an anti-static weigh boat or paper. When dissolving, slowly add the solid compound to the solvent to control any exothermic reactions.

  • Post-Procedure Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment after use.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Spill: For a small spill, neutralize with sodium bicarbonate or another suitable absorbent, then carefully collect the material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team. Avoid generating dust.

Waste Disposal Plan

Fluorinated organic compounds require special consideration for disposal due to their persistence.[8]

  • Segregation: All waste contaminated with 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, including disposable PPE, contaminated labware, and reaction residues, must be collected in a clearly labeled, sealed container for halogenated organic waste.

  • Disposal Method: Do not dispose of this material down the drain or in regular trash.[14] The recommended disposal method is high-temperature incineration by a licensed hazardous waste management facility.[8] This process is necessary to break the stable carbon-fluorine bonds and scrub the resulting halogenated byproducts.[8]

References

  • Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor (US20160046506A1).
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • PFAS and PPE: what is the current situation? Vandeputte. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. ResearchGate. [Link]

  • PFAS Destruction Method Recovers Valuable Fluorine. Lab Manager. [Link]

  • HMIS and NFPA Hazard Rating Systems. National Institute of Environmental Health Sciences (NIEHS). [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

  • The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. MDPI. [Link]

  • HF Guidance: Section B – Personal protective equipment (PPE). [Link]

  • Pyrazole | C3H4N2. PubChem - National Institutes of Health (NIH). [Link]

  • Are NFPA and/or HMIS Ratings still allowed on OSHA SDS and Labels? SDSWriter. [Link]

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